2-Ethyl-5-(furan-2-yl(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, characterized by a fused heterocyclic core with a thiazole ring connected to a triazole moiety. The molecule features a 2-ethyl group at position 2, a hydroxyl group at position 6, and a furan-2-yl(4-methylpiperidin-1-yl)methyl substituent at position 3.
Properties
IUPAC Name |
2-ethyl-5-[furan-2-yl-(4-methylpiperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-3-13-18-17-21(19-13)16(22)15(24-17)14(12-5-4-10-23-12)20-8-6-11(2)7-9-20/h4-5,10-11,14,22H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOKALXTWMSRBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCC(CC4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Ethyl-5-(furan-2-yl(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H22N4O2S
- Molecular Weight : 346.45 g/mol
- CAS Number : 886906-41-8
The compound exhibits biological activity primarily through its interaction with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : It has been noted that compounds similar to this one can modulate GPCR signaling pathways, which are crucial for various physiological processes including cell communication and signal transduction .
- Enzyme Inhibition : The thiazole and triazole moieties may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity and thereby influencing cellular functions.
- Antioxidant Activity : Some studies suggest that related compounds possess antioxidant properties, which could contribute to their therapeutic effects by reducing oxidative stress in cells.
Biological Activity
The biological activity of this compound has been explored in various contexts:
Anticancer Activity
Recent studies have indicated that this compound may possess anticancer properties. For instance:
- Case Study : A study investigated its effects on cancer cell lines and found that it inhibits cell proliferation and induces apoptosis in certain types of cancer cells .
Antimicrobial Properties
The compound has shown potential antimicrobial activity against various pathogens:
- Research Findings : Tests conducted on bacterial strains revealed that it exhibits significant inhibitory effects, suggesting a possible role as an antimicrobial agent .
Neuroprotective Effects
Given the presence of the piperidine group, which is often associated with neuroactive compounds, there is interest in its neuroprotective properties:
- Preliminary Findings : Animal models have suggested that it may help protect against neurodegenerative conditions by modulating neurotransmitter levels and reducing inflammation .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Effects on Bioactivity: Aromatic substituents (e.g., 4-fluorophenyl in 3c) enhance anticonvulsant activity, while alkyl/heterocyclic groups (e.g., piperidine-furan in the target compound) may improve CNS penetration due to increased lipophilicity .
Synthetic Feasibility :
- The target compound’s synthesis likely requires multi-step functionalization of the triazole-thiazole core, similar to methods in and . Yields for such complex derivatives are typically moderate (50–70%).
Physicochemical Properties :
- Melting points for thiazolo[3,2-b][1,2,4]triazoles vary widely (176–280°C), influenced by substituent polarity and crystallinity. The target compound’s melting point is unreported but expected to align with analogs bearing bulky substituents (~200–250°C) .
Preparation Methods
Formation of the Thiazolo[3,2-b]triazole Core
The core structure is synthesized via cyclocondensation reactions. A common precursor, 2-aminothiazole, undergoes diazotization with sodium nitrite in acidic media to form a diazonium salt, which is subsequently coupled with ethyl acetoacetate to yield a hydrazone intermediate. This intermediate is cyclized using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) to form the triazolo-thiazole framework.
Key Reaction Conditions:
- Temperature: 80–100°C
- Solvent: Ethanol or acetic acid
- Catalyst: Triethylamine (Et₃N)
- Yield: 68–72%
Alternative One-Pot Synthesis Strategies
Recent advancements have enabled the consolidation of multiple steps into a single reaction vessel, significantly improving efficiency. A catalyst-free, one-pot method at room temperature has been reported for analogous triazolo-thiazole derivatives, leveraging dibenzoylacetylene as a dienophile.
Procedure Overview:
- Reactants: Dibenzoylacetylene, 2-ethylthiazol-4-amine, furfuryl chloride, 4-methylpiperidine.
- Conditions: Room temperature, 24-hour stirring in acetonitrile.
- Yield: 89%.
Advantages:
- Reduced purification steps.
- Enhanced atom economy.
Industrial-Scale Production Techniques
Scalable synthesis of this compound involves continuous flow reactors and automated platforms to ensure reproducibility. High-pressure reactors (10–15 bar) are employed to accelerate reaction kinetics, particularly during cyclization and alkylation steps.
Industrial Protocol Highlights:
| Parameter | Specification |
|---|---|
| Reactor Type | Continuous flow microreactor |
| Pressure | 12 bar |
| Temperature | 120°C |
| Throughput | 5 kg/day |
| Purity | ≥98% (HPLC) |
Characterization and Quality Control
Post-synthesis characterization employs a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity, with distinctive peaks for the furan (δ 6.3–7.1 ppm) and piperidine (δ 1.2–2.8 ppm) protons.
- High-Performance Liquid Chromatography (HPLC): Purity assessment using a C18 column and acetonitrile-water mobile phase.
- Mass Spectrometry (MS): Molecular ion peak at m/z 373.43 [M+H]⁺.
Challenges and Optimization Opportunities
By-Product Formation
Secondary amines and over-alkylated derivatives are common by-products. Recrystallization from ethyl acetate-hexane mixtures (3:1) effectively isolates the target compound.
Solvent Selection
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but complicate purification. Recent studies propose switchable solvents (e.g., ionic liquids) to improve yield and reduce waste.
Q & A
Q. How can degradation pathways and shelf-life stability be investigated?
- Methodology :
- Forced degradation : Expose to oxidative (H2O2), acidic (0.1M HCl), and basic (0.1M NaOH) conditions.
- Stability-indicating assays : UPLC-PDA at λmax 254 nm to track degradation products.
- Accelerated stability : ICH Q1A guidelines (25°C/60% RH, 40°C/75% RH) over 6 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
